![molecular formula C21H15F3N2OS B2857588 4-(Methylsulfanyl)-2-oxo-6-phenyl-1-(3-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarbonitrile CAS No. 478042-82-9](/img/structure/B2857588.png)
4-(Methylsulfanyl)-2-oxo-6-phenyl-1-(3-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
4-(Methylsulfanyl)-2-oxo-6-phenyl-1-(3-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C21H15F3N2OS and its molecular weight is 400.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A study elaborates on the synthesis of new pyridine derivatives through the reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with various reagents, leading to a series of compounds including isoquinoline, pyrido[2,3-d]pyrimidine derivatives, and others. This research highlights the compound's versatility as a precursor for synthesizing diverse pyridine-based structures with potential applications in pharmaceuticals and materials science (S. A. Al-Issa, 2012).
Material Science Applications
Research into aromatic polyimides derived from thiophenyl-substituted benzidines, including derivatives of the compound , has shown promising results in creating materials with high refractive indices and small birefringence, along with good thermomechanical stabilities. These findings suggest applications in optoelectronics and advanced coatings, where materials with specific optical properties are required (P. Tapaswi et al., 2015).
Biological Activity Potential
A series of novel pyridine and fused pyridine derivatives prepared from closely related compounds have shown moderate to good binding energies towards GlcN-6-P synthase, a target protein, in molecular docking screenings. This suggests potential biological activities and applications in designing new therapeutic agents (E. M. Flefel et al., 2018).
Advanced Synthesis Techniques
Another study focused on the oxidation of benzylic sp3 C–H bonds to carbonyl groups using potassium persulfate, showcasing a halogen-free and transition-metal-free method. This technique, involving derivatives of the compound , highlights a sustainable approach to synthesizing aryl carbonyl compounds, pivotal in pharmaceutical and material science applications (Yi-xing Hu et al., 2017).
Mechanism of Action
Mode of Action
The presence of a trifluoromethyl group could potentially enhance the compound’s reactivity, allowing it to interact with a variety of biological targets .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to definitively state which biochemical pathways it affects. Compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The presence of a trifluoromethyl group could potentially enhance the compound’s lipophilicity, which might improve its absorption and distribution within the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be enhanced in certain pH conditions or temperatures .
properties
IUPAC Name |
4-methylsulfanyl-2-oxo-6-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2OS/c1-28-19-11-18(15-7-3-2-4-8-15)26(20(27)17(19)12-25)13-14-6-5-9-16(10-14)21(22,23)24/h2-11H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBHKXZNPYERGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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